molecular formula C15H17NO3 B14921468 N-[2-(4-methoxyphenyl)ethyl]-5-methylfuran-2-carboxamide

N-[2-(4-methoxyphenyl)ethyl]-5-methylfuran-2-carboxamide

Cat. No.: B14921468
M. Wt: 259.30 g/mol
InChI Key: LMNWJDBEMHOJPT-UHFFFAOYSA-N
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Description

N~2~-(4-METHOXYPHENETHYL)-5-METHYL-2-FURAMIDE is a synthetic organic compound characterized by the presence of a furan ring substituted with a methoxyphenethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-METHOXYPHENETHYL)-5-METHYL-2-FURAMIDE typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenethyl Group: This step involves the reaction of the furan ring with 4-methoxyphenethylamine under conditions that promote the formation of an amide bond.

Industrial Production Methods

Industrial production of N2-(4-METHOXYPHENETHYL)-5-METHYL-2-FURAMIDE may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-METHOXYPHENETHYL)-5-METHYL-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the furan ring or the methoxyphenethyl group are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Various nucleophiles or electrophiles; conditions depend on the specific substituents involved.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N~2~-(4-METHOXYPHENETHYL)-5-METHYL-2-FURAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N2-(4-METHOXYPHENETHYL)-5-METHYL-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide

Uniqueness

N~2~-(4-METHOXYPHENETHYL)-5-METHYL-2-FURAMIDE is unique due to its specific structural features, such as the combination of a furan ring with a methoxyphenethyl group and a methyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-5-methylfuran-2-carboxamide

InChI

InChI=1S/C15H17NO3/c1-11-3-8-14(19-11)15(17)16-10-9-12-4-6-13(18-2)7-5-12/h3-8H,9-10H2,1-2H3,(H,16,17)

InChI Key

LMNWJDBEMHOJPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)NCCC2=CC=C(C=C2)OC

Origin of Product

United States

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